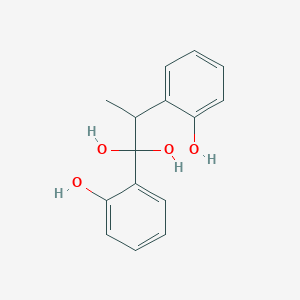
N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group and an ethoxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: Shares a similar dimethylocta-dienyl group but differs in the amide moiety.
N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
69797-70-2 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-(3,7-dimethylocta-2,6-dienyl)-4-ethoxyaniline |
InChI |
InChI=1S/C18H27NO/c1-5-20-18-11-9-17(10-12-18)19-14-13-16(4)8-6-7-15(2)3/h7,9-13,19H,5-6,8,14H2,1-4H3 |
Clave InChI |
JQBYVHOATJCERN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


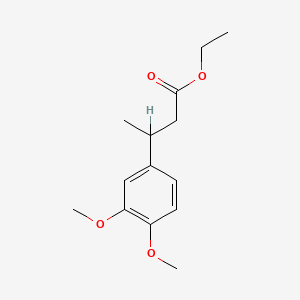
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
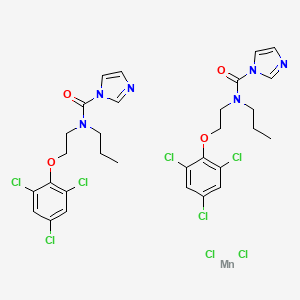
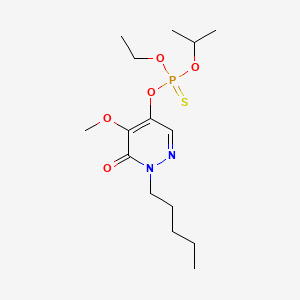

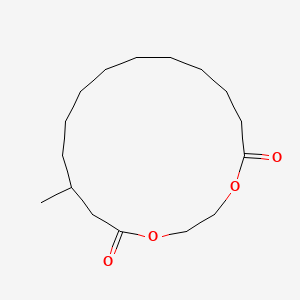

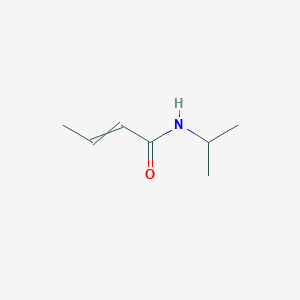
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
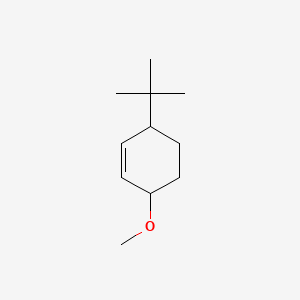
phosphane](/img/structure/B14459667.png)
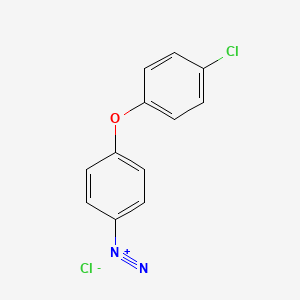
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
